molecular formula C19H23N3O3 B2974664 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396802-58-6

1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2974664
CAS No.: 1396802-58-6
M. Wt: 341.411
InChI Key: JDGYJKWOXSCMGF-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a benzyl group and a piperidin-4-ylmethyl moiety substituted with a furan-3-carbonyl group. While specific data on this compound (e.g., CAS number, molecular weight) are unavailable in the provided evidence, its structural framework aligns with pharmacologically relevant urea analogs.

Properties

IUPAC Name

1-benzyl-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(17-8-11-25-14-17)22-9-6-16(7-10-22)13-21-19(24)20-12-15-4-2-1-3-5-15/h1-5,8,11,14,16H,6-7,9-10,12-13H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGYJKWOXSCMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with benzylamine under reductive amination conditions to yield N-benzylpiperidine.

  • Furan-3-carbonylation: : The next step involves the introduction of the furan-3-carbonyl group. This can be done by reacting the N-benzylpiperidine with furan-3-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

  • Urea Formation: : Finally, the urea moiety is introduced by reacting the amide with an isocyanate, such as phenyl isocyanate, under mild conditions to yield the final product, 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group and under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders due to the presence of the piperidine ring.

    Biological Studies: It can be used in studies investigating the interaction of synthetic compounds with biological targets, such as enzymes or receptors.

    Pharmacology: The compound can be tested for its pharmacokinetic and pharmacodynamic properties to evaluate its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific biological target. Generally, compounds with similar structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various receptors in the central nervous system, potentially leading to effects on neurotransmission. The furan ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical properties of analogous compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea 4-Chlorophenyl, benzyl-piperidinyl C19H22ClN3O 343.85 Halogen (Cl) for hydrophobic interactions
CDFII {2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole} Chlorophenyl, dimethyl-benzyl, indole C28H27ClFN3 468.0 Indole core for aromatic stacking
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea 2-Chlorophenyl, benzo[d]oxazol-2-yl C20H21ClN4O2 384.9 Rigid benzooxazole for enhanced stability
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea 2-(Trifluoromethyl)phenyl, benzyl-piperidinyl C21H24F3N3O 391.4 CF3 group for hydrophobicity and metabolic resistance

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan-3-carbonyl group contrasts with the electron-withdrawing Cl () or CF3 () substituents. This may improve solubility compared to highly hydrophobic analogs .
  • Heterocyclic Influence : Benzooxazole () and indole () cores enhance rigidity and π-π stacking, whereas the furan in the target compound offers conformational flexibility .

Biological Activity

1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a piperidine ring, and a urea moiety. The molecular formula is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, and its unique combination of functional groups suggests potential interactions with various biological targets.

Synthesis Methods

Synthetic Routes:
The synthesis typically involves several steps:

  • Formation of furan-3-carbonyl chloride : Reacting furan-3-carboxylic acid with thionyl chloride.
  • Nucleophilic substitution : The resulting furan-3-carbonyl chloride reacts with piperidine.
  • Formation of the urea derivative : This intermediate is then reacted with an appropriate isocyanate to yield the final product.

Industrial Production Methods:
For large-scale production, methods may include continuous flow reactors and automated systems to enhance yield and purity.

The biological activity of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is likely mediated through interactions with specific enzymes or receptors. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds that share structural features have demonstrated IC50_{50} values in the nanomolar range against specific cancer targets .
  • Enzyme Inhibition :
    • The compound may exhibit inhibitory activity against certain kinases or other enzymes involved in signaling pathways critical for cell survival and proliferation .
  • Receptor Binding :
    • Similar compounds have been characterized as antagonists for specific receptors, which could suggest potential therapeutic applications in inflammatory diseases or cancer treatment .

Case Study 1: Anticancer Efficacy

A study involving derivatives of the compound demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Interaction

In vitro studies have indicated that structurally similar compounds effectively inhibit FLT3 kinase activity, showcasing the potential of these derivatives in treating acute myeloid leukemia (AML) .

Comparative Analysis

CompoundBiological ActivityIC50_{50} ValuesMechanism
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)ureaAnticancerTBDEnzyme inhibition
Related Compound AAnticancer7.89 nM (FLT3)Receptor antagonism
Related Compound BEnzyme inhibition0.86 μM (GSK-3β)Kinase inhibition

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